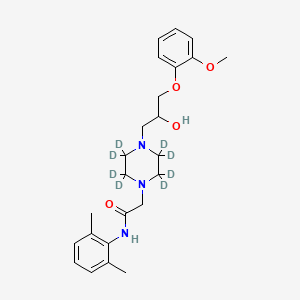

Ranolazine-D8

Overview

Description

Ranolazine-D8 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its ability to alleviate chronic angina by inhibiting the late sodium current in cardiac cells, which helps to reduce intracellular sodium and calcium overload. This mechanism is distinct from other anti-anginal drugs, making ranolazine a unique therapeutic option .

Mechanism of Action

Target of Action

Ranolazine-D8 primarily targets the cardiac late sodium current (INa) . This current plays a significant role in driving cancer cell invasiveness . Additionally, ranolazine has been associated with the inhibition of metabolism of fatty acids .

Mode of Action

This compound interacts with its targets by inhibiting the late phase of the inward sodium current during cardiac repolarization . This inhibition reduces the intracellular sodium concentration, which in turn reduces intracellular calcium via the sodium-calcium exchange . This mechanism is believed to be critical in decreasing left ventricular diastolic tension caused by ischemia and reperfusion .

Biochemical Pathways

This compound affects the biochemical pathways related to ion homeostasis in cardiac myocytes . Under disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Pharmacokinetics

This compound is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of intracellular calcium overload and associated diastolic contractile dysfunction . In vitro, ranolazine has been shown to inhibit the invasiveness of cancer cells, especially under hypoxia . In vivo, it has been found to suppress the metastatic abilities of breast and prostate cancers and melanoma .

Action Environment

Environmental factors such as hypoxic conditions, common to growing tumors, can influence the action of this compound . Under these conditions, voltage-gated sodium channels (VGSCs) develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Biochemical Analysis

Biochemical Properties

Ranolazine-D8 interacts with various enzymes and proteins within the body. It inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload and associated diastolic contractile dysfunction . It also has beneficial metabolic properties and does not affect heart rate or blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes . This inhibition of the late sodium current is one plausible mechanism of reduced oxygen consumption .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound has shown to have a significant impact on cellular function. It reduces the late sodium current and is expected to decrease sodium entry into ischemic myocardial cells . As a consequence, this compound is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger and to preserve ionic homeostasis and reverse ischemia-induced contractile dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a goat model of lone atrial fibrillation, this compound was found to have a significant impact on the arrhythmic substrate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The quantitatively most important metabolic pathways for this compound are catalyzed by enzymes of the CYP3A family, followed by CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ranolazine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

Substitution reactions: The piperazine ring is then subjected to substitution reactions with various electrophiles to introduce the desired functional groups.

Deuteration: For Ranolazine-D8, deuterium atoms are introduced at specific positions to replace hydrogen atoms.

Industrial Production Methods

Industrial production of ranolazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Ranolazine-D8 undergoes various chemical reactions, including:

Oxidation: Ranolazine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert ranolazine to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, N-oxides, and reduced forms of ranolazine .

Scientific Research Applications

Ranolazine-D8 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of ranolazine.

Biology: Investigated for its effects on cellular ion homeostasis and its potential role in modulating ion channels.

Medicine: Explored for its therapeutic potential in treating chronic angina, arrhythmias, and other cardiovascular conditions.

Industry: Used in the development of new pharmaceutical formulations and as a tool in drug discovery and development

Comparison with Similar Compounds

Similar Compounds

Trimetazidine: Another anti-anginal agent that works by improving myocardial glucose utilization.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Ranolazine-D8

This compound is unique due to its specific mechanism of action targeting the late sodium current, which is distinct from other anti-anginal agents. This unique mechanism allows it to be used in combination with other therapies without significant hemodynamic effects, making it a valuable option for patients with chronic angina .

Properties

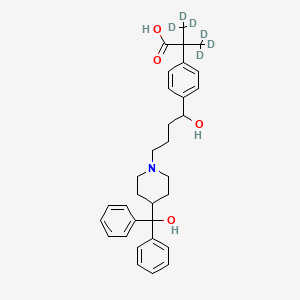

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

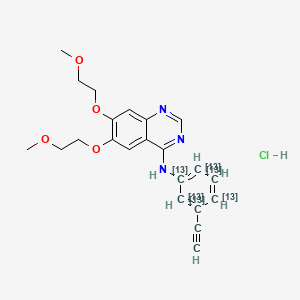

![Erythromycin-[13C,d3]](/img/structure/B602456.png)